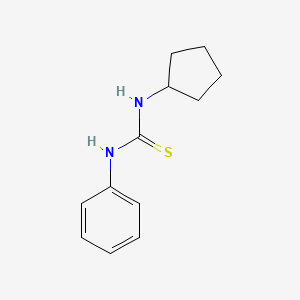

1-Cyclopentyl-3-phenylthiourea

Description

Significance of Thiourea Derivatives as Privileged Structures in Contemporary Drug Discovery

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry. chemicaljournal.innih.govchemicaljournal.in This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. chemicaljournal.in The thiourea moiety (-NH-C(=S)-NH-) is a versatile building block due to its ability to form strong hydrogen bonds and coordinate with metal ions, which are crucial interactions for biological activity. biointerfaceresearch.commdpi.com The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group) allows these molecules to interact effectively with biological macromolecules like proteins and enzymes. analis.com.myresearchgate.net

The significance of thiourea derivatives is underscored by their broad spectrum of pharmacological properties, which include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory activities. mdpi.comsemanticscholar.orgijsrst.comdergipark.org.tr This versatility has made them a focal point for the development of new therapeutic agents. researchgate.netresearchgate.net The structural simplicity and synthetic accessibility of thioureas further enhance their appeal to medicinal chemists, allowing for the creation of large libraries of compounds for high-throughput screening. biointerfaceresearch.comsemanticscholar.org

Contextualizing 1-Cyclopentyl-3-phenylthiourea within N,N'-Disubstituted Thiourea Bioactive Scaffolds

This compound belongs to the N,N'-disubstituted class of thioureas, where both nitrogen atoms of the thiourea core are substituted with different organic groups—in this case, a cyclopentyl group and a phenyl group. ontosight.ai This class of thioureas has been extensively studied and has shown a wide range of biological activities. rsc.orgresearchgate.net The nature of the substituents on the nitrogen atoms plays a crucial role in determining the molecule's biological profile, including its potency and selectivity. analis.com.myrsc.org

Research has demonstrated that N,N'-disubstituted thioureas can act as potent inhibitors of various enzymes, including urease and nitric oxide synthase. rsc.orgrsc.orgmdpi.com They have also been investigated for their potential as anticancer agents, with studies showing that the substituents can influence the cytotoxic effects against different cancer cell lines. analis.com.mymdpi.com For instance, the presence of aromatic and heterocyclic rings on the thiourea scaffold has been linked to significant antitumor activity. biointerfaceresearch.comnih.gov The specific combination of a cycloaliphatic group (cyclopentyl) and an aromatic group (phenyl) in this compound presents a unique structural motif within this bioactive scaffold, warranting a focused investigation into its potential therapeutic applications.

| Thiourea Derivative Type | Reported Biological Activities | Reference |

|---|---|---|

| N-Aryl, N,N'-Diaryl Thioureas | Anticancer, moderate antitumor activity | biointerfaceresearch.com |

| Bis-thioureas | Anticancer, antimalarial, antimicrobial | researchgate.net |

| Thioureas with Sulfonamide Moiety | Anticancer (COX-2 inhibition), anti-inflammatory | nih.gov |

| Alkyl Chain-Linked Thioureas | Urease inhibition | rsc.org |

| Thioureas with Pyridinyl Moiety | Antimicrobial, anti-HIV | benthamdirect.com |

Rationale for Focused Investigation of the Cyclopentyl and Phenyl Moieties in Thiourea Architecture

The selection of the cyclopentyl and phenyl moieties as substituents in the this compound structure is based on established principles of medicinal chemistry. These groups are known to influence the physicochemical properties of a molecule, such as its lipophilicity, steric profile, and ability to engage in specific interactions with biological targets.

The cyclopentyl group is a non-polar, alicyclic moiety that increases the lipophilicity of the molecule. This property can enhance the compound's ability to cross biological membranes, a critical factor for reaching its intracellular target. ontosight.ai The five-membered ring structure also introduces a degree of conformational rigidity, which can be advantageous for binding to the specific geometry of a receptor's active site. nih.gov Studies have shown that the inclusion of a cyclopentyl group can lead to potent biological activity in various classes of compounds. nih.govnih.govaeeisp.com

The combination of a flexible, lipophilic cyclopentyl group and a rigid, interactive phenyl group within the thiourea framework creates a molecule with a distinct three-dimensional shape and a balanced set of physicochemical properties, making this compound a compelling candidate for biological investigation. ontosight.ai

Current State of Research on Thiourea-Based Agents for Therapeutic Applications

The current research landscape for thiourea-based agents is vibrant and expansive, with ongoing investigations into a multitude of therapeutic areas. nih.govmdpi.com These compounds continue to be a source of promising lead structures in drug discovery. chemicaljournal.in

Anticancer research remains a major focus, with numerous studies reporting on the synthesis and evaluation of novel thiourea derivatives with potent cytotoxic activity against various cancer cell lines. analis.com.mymdpi.comresearchgate.netnih.gov Researchers are exploring their mechanisms of action, which include the inhibition of key enzymes involved in cancer progression like kinases and topoisomerases. biointerfaceresearch.comnih.gov

In the realm of infectious diseases , thiourea derivatives are being developed as antiviral, antibacterial, and antifungal agents. benthamdirect.commdpi.comnih.gov Their ability to inhibit microbial growth and viral replication makes them attractive candidates for combating drug-resistant pathogens. benthamdirect.comnih.gov For example, they have shown activity against tobacco mosaic virus and human immunodeficiency virus (HIV). mdpi.comnih.gov

Furthermore, thiourea derivatives are being investigated as enzyme inhibitors for a range of conditions. mdpi.comnih.gov This includes their potential as urease inhibitors for the treatment of infections caused by Helicobacter pylori, and as cholinesterase inhibitors for Alzheimer's disease. rsc.orgmdpi.comcore.ac.uk The ability to selectively inhibit specific enzymes is a key area of research, with molecular docking studies often employed to understand the binding interactions and guide the design of more potent and selective inhibitors. rsc.orgnih.gov

Propriétés

IUPAC Name |

1-cyclopentyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDCHOCLAEROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352677 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39964-24-4 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1-cyclopentyl-3-phenylthiourea

Established Synthetic Routes for 1-Cyclopentyl-3-phenylthiourea

The preparation of this compound, a disubstituted thiourea, is primarily achieved through the reaction of an amine with an isothiocyanate. mdpi.com This method is valued for its simplicity and efficiency. mdpi.comorganic-chemistry.org

The most common and direct method for synthesizing this compound involves the reaction of phenyl isothiocyanate with cyclopentylamine. organic-chemistry.orgsemanticscholar.orgpubcompare.ai This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction is as follows: C6H5NCS + C5H9NH2 → C6H5NHC(S)NHC5H9

This reaction is typically carried out in a suitable solvent, such as dichloromethane or an aqueous alcohol solution, at temperatures ranging from 0°C to 80°C. mdpi.comgoogle.com The reaction proceeds readily, often with high yields, making it a preferred synthetic strategy. mdpi.com For instance, the reaction of N-[(1R)-(1,2,3,5/4)-2-hydroxymethyl-2,3,4,5-tetrahydroxycyclopentyl]amine with phenyl isothiocyanate in an aqueous ethanol solution yields the corresponding phenylthiourea derivative in 88.1% yield after stirring for 3 hours. google.com

The formation of the thiourea product can be confirmed by various spectroscopic methods. In ¹³C-NMR spectroscopy, the characteristic signal for the thiocarbonyl (C=S) carbon typically appears in the range of 178 to 184 ppm. mdpi.com In ¹H-NMR spectra, broad singlet signals for the hydrogen atoms attached to the nitrogen atoms of the thiourea moiety are observed. mdpi.com

While the reaction between isothiocyanates and amines is predominant, several alternative methods for forming the thiourea linkage exist. These methods often address challenges such as the availability or stability of the starting isothiocyanates. nih.gov

One such approach involves the use of thiocarbamoyl benzotriazoles as stable and easy-to-handle equivalents of isothiocyanates. rsc.org These intermediates can be converted to N-monosubstituted thioureas through vapor digestion under an ammonia atmosphere or via mechanochemical amination. rsc.org

Another alternative is the one-pot reaction of alkyl halides, thiourea, and a Bunte salt (derived from sodium thiosulfate). alfa-chemistry.com This method generates the necessary thiol in situ, avoiding the direct use of often odorous and toxic thiols. alfa-chemistry.com

Furthermore, multicomponent reactions in a continuous-flow system provide an efficient route to variably functionalized thioureas. nih.gov This can involve the reaction of isocyanides with amines or amidines in the presence of an aqueous polysulfide solution. nih.gov The use of green reaction media, such as water, and solventless systems under microwave irradiation are also being explored to develop more sustainable synthetic protocols. nih.gov For example, a variety of symmetrical and unsymmetrical disubstituted thioureas have been prepared by reacting N-monosubstituted hydroxylamines with isothiocyanates over a basic solid support like MgO in a solventless system under microwave irradiation. nih.gov

Reaction of Isothiocyanates with Corresponding Amines

Design and Synthesis of Structural Analogues and Derivatives

The modification of the this compound structure is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. researchgate.netnih.gov These modifications can be systematically introduced on the phenyl ring, the cyclopentyl ring, or by incorporating more complex chemical structures.

Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties, which in turn can influence its biological activity. Common modifications include halogenation and the introduction of trifluoromethyl groups. scirp.orgscirp.org

Halogenation: The synthesis of halogenated analogues, such as those containing chloro or dichloro substitutions on the phenyl ring, is readily achieved by using the corresponding substituted phenyl isothiocyanate. For example, 1-(3,4-dichlorophenyl)-3-(2-methoxy-6-pentadecylbenzyl)thiourea was synthesized from 3,4-dichlorophenyl isothiocyanate with a 73.5% yield. scirp.org

Trifluoromethyl Substitution: The electron-withdrawing trifluoromethyl group is another common substituent. The synthesis of 1-(2-methoxy-6-pentadecylbenzyl)-3-(3-(trifluoromethyl)phenyl)thiourea was accomplished using 3-(trifluoromethyl)phenyl isothiocyanate, resulting in an 84.2% yield. scirp.orgscirp.org The powerful electron-withdrawing nature of the trifluoromethyl groups can increase the N-H acidity of the thiourea moiety. maynoothuniversity.ie

The general synthetic scheme for these modifications remains the reaction of the appropriately substituted phenyl isothiocyanate with cyclopentylamine or a derivative thereof.

Table 1: Examples of Phenyl Ring-Modified Thiourea Analogues

| Substituent on Phenyl Ring | Starting Isothiocyanate | Reference |

|---|---|---|

| 3,4-dichloro | 3,4-dichlorophenyl isothiocyanate | scirp.org |

Modifications to the cyclopentyl moiety can involve replacing it with other cyclic structures or with acyclic alkyl chains. This allows for the investigation of the role of the ring's conformational rigidity and size on the compound's activity. nih.gov

Cyclic Analogues: The synthesis of analogues with different cycloalkyl groups, such as cyclohexyl, follows the same general procedure of reacting the corresponding cycloalkylamine with phenyl isothiocyanate. pubcompare.ai

Acyclic Analogues: Acyclic analogues can be prepared by substituting cyclopentylamine with various straight or branched-chain alkylamines. The synthesis of these compounds also relies on the reaction with the appropriate isothiocyanate. google.com

The comparison between cyclic and acyclic analogues helps in understanding the importance of the carbocyclic ring for the compound's intended biological interactions.

The incorporation of heterocyclic rings is a widely used strategy in drug discovery to introduce new pharmacophoric features and modulate physicochemical properties. nih.govmdpi.com Thiourea derivatives can be functionalized with a variety of heterocyclic systems.

For instance, the synthesis of 2-aminothiazole derivatives can be achieved via the Hantzsch thiazole synthesis, starting from a substituted thiourea. nih.gov Similarly, other heterocyclic moieties like imidazole, oxadiazole, and thiadiazole can be incorporated into the thiourea structure. nih.govuni-tuebingen.de

More complex structures can be synthesized by linking the thiourea core to other molecules through various linkers. For example, a thiourea derivative was synthesized where the cyclopentyl group is part of a larger, more complex chemical entity, such as in 3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-cyclopentyl-1-phenylthiourea. molport.com Another example is 3-(1-cyclopentyl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]thiourea, which incorporates a pyrazole ring. molport.com

The synthetic strategies for these complex derivatives often involve multi-step sequences where the thiourea formation is one of the key steps.

Alterations of the Cyclopentyl Ring: Cyclic vs. Acyclic Analogs

Mechanistic Studies of Thiourea Synthesis Reactions

The synthesis of 1,3-disubstituted thioureas like this compound is most commonly achieved through the reaction of an amine with an isothiocyanate. In this specific case, cyclopentylamine reacts with phenyl isothiocyanate. The fundamental mechanism of this reaction is a well-understood nucleophilic addition.

The reaction proceeds as follows:

Step 1: Nucleophilic Attack: The nitrogen atom of cyclopentylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. researchgate.net This carbon is highly susceptible to attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Step 2: Proton Transfer: This initial attack results in the formation of a zwitterionic intermediate. A subsequent rapid proton transfer from the amine's nitrogen to the isothiocyanate's nitrogen atom occurs, neutralizing the charges and yielding the final stable this compound product.

An amine first reacts with carbon disulfide to form a dithiocarbamate salt intermediate. nih.gov

This salt can then be desulfurized in situ to generate the isothiocyanate. nih.gov

The newly formed isothiocyanate then reacts with another equivalent of the amine to produce the thiourea. nih.gov

Mechanistic investigations have also explored acid-catalyzed reactions of thiourea with other compounds, such as 1-phenylpropane-1,2-dione, leading to complex heterocyclic structures like imidazoline-2-thiones. rsc.org These studies, often employing techniques like 13C NMR spectroscopy with labeled reactants, help elucidate the formation of various intermediates and final products, providing a deeper understanding of thiourea reactivity. rsc.org

Catalytic and Green Chemistry Approaches in Thiourea Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of numerous catalytic and green methods applicable to thiourea synthesis. These approaches aim to improve efficiency, reduce waste, and avoid hazardous materials.

Catalytic Methods:

Thiourea derivatives themselves are recognized as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate substrates. wikipedia.orgacs.org This ability stems from the two N-H protons, which can form a "clamp-like" double hydrogen-bond with electrophiles, such as carbonyls or imines, rendering them more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net While this is more relevant to the application of thioureas as catalysts, the principles of catalysis have also been applied to their synthesis.

Key catalytic strategies for thiourea synthesis include:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to catalyze reactions like the desymmetrizative amidation of biaryl dialdehydes, providing a route to structurally diverse and axially chiral thioureas. rsc.org

Base Catalysis: The synthesis of isothiocyanates, the key precursors for thioureas, can be catalyzed by amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org This allows the reaction of isocyanides with elemental sulfur to proceed under mild conditions. rsc.org

Green Chemistry Approaches:

Green chemistry principles focus on creating safer and more efficient processes. For thiourea synthesis, this has manifested in several innovative ways.

Solvent-Free and Alternative Solvents:

Mechanochemistry: Ball milling allows for the solvent-free synthesis of thioureas. nih.gov The mechanical force initiates the reaction between an amine and an isothiocyanate or between anilines and carbon disulfide, often leading to rapid, high-yield conversions. nih.gov

"On-Water" Synthesis: Utilizing water as the reaction medium offers a sustainable alternative to volatile organic compounds (VOCs). organic-chemistry.org The reaction of amines and isothiocyanates can proceed rapidly at room temperature in water, with the product often precipitating for easy isolation by filtration. organic-chemistry.org

Deep Eutectic Solvents (DES): Systems like choline chloride/tin(II) chloride can act as both a green reaction medium and a catalyst, facilitating the direct synthesis of thioureas from thiourea itself as a thiocarbonyl source. rsc.org These solvents are often recoverable and reusable. rsc.org

Atom Economy and Safer Reagents:

Traditional methods often used highly toxic reagents like thiophosgene or carbon disulfide. organic-chemistry.org Green approaches prioritize alternatives.

One method involves the reaction of primary amines with carbon disulfide in an aqueous medium, avoiding more hazardous chemicals. organic-chemistry.org

Another strategy uses isocyanides and elemental sulfur, catalyzed by a tertiary amine, to produce isothiocyanates, which can then be converted to thioureas. rsc.org This avoids the direct use of toxic isothiocyanate precursors.

These advancements highlight a significant shift towards more environmentally benign and efficient production methods for thioureas, including this compound.

Table of Research Findings on Green Thiourea Synthesis

| Approachunfold_more | Key Reagents/Conditionsunfold_more | Key Advantagesunfold_more | Referenceunfold_more |

|---|---|---|---|

| Mechanochemistry | Amine, Isothiocyanate/CS2, Ball milling | Solvent-free, rapid reaction, high yields. nih.gov | nih.gov |

| "On-Water" Synthesis | Amine, Isothiocyanate, Water | Eliminates organic solvents, simple product isolation, scalable. organic-chemistry.org | organic-chemistry.org |

| Deep Eutectic Solvents | Thiourea, Amine, Choline chloride/SnCl2 | Green, reusable solvent/catalyst system. rsc.org | rsc.org |

| Aqueous Medium Synthesis | Amine, Carbon disulfide, Water | Avoids toxic reagents like thiophosgene and organic solvents. organic-chemistry.org | organic-chemistry.org |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Avoids toxic CS2 and thiophosgene derivatives for precursor synthesis. rsc.org | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-phenylpropane-1,2-dione |

| Carbon disulfide |

| Choline chloride |

| Cyclopentylamine |

| Phenyl isothiocyanate |

| Thiophosgene |

Advanced Spectroscopic and Structural Characterization of 1-cyclopentyl-3-phenylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds by mapping the local electronic environments of hydrogen (¹H) and carbon (¹³C) nuclei. For 1-Cyclopentyl-3-phenylthiourea, the spectra provide distinct signals for the cyclopentyl, phenyl, and thiourea moieties. rsc.org

In ¹H NMR spectroscopy, the protons on the phenyl ring typically appear as multiplets in the aromatic region. The N-H protons of the thiourea group are expected to present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the cyclopentyl group would show signals in the aliphatic region of the spectrum. rsc.org

In ¹³C NMR spectroscopy, the thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield. The carbons of the phenyl ring and the cyclopentyl ring resonate at characteristic chemical shifts indicative of their respective electronic environments. scirp.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.20 - 7.60 | Multiplet |

| Thiourea N-H | ¹H | 8.0 - 9.7 | Broad Singlet |

| Cyclopentyl CH-N | ¹H | ~4.4 | Multiplet |

| Cyclopentyl CH₂ | ¹H | 1.5 - 2.1 | Multiplet |

| Thiocarbonyl Carbon | ¹³C | ~180 | Singlet |

| Phenyl Carbons | ¹³C | 120 - 140 | Multiple Signals |

Note: Predicted values are based on typical shifts for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, these spectra confirm the presence of N-H, C-H (both aromatic and aliphatic), C-N, and C=S bonds.

The IR spectrum is expected to show a broad absorption band for the N-H stretching vibrations. The C=S stretching vibration, characteristic of the thiourea group, typically appears in the fingerprint region of the spectrum and can be a key identifier. researchgate.net Aromatic and aliphatic C-H stretches are also clearly distinguishable. scirp.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3150 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| N-C=S | Bending / Stretching | 1500 - 1550 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

Note: These are typical frequency ranges and can be influenced by hydrogen bonding and the solid-state packing of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. rsc.org It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆N₂S, with a calculated molecular weight of approximately 220.33 g/mol . capotchem.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org In the mass spectrum, the molecular ion peak ([M]⁺) would be observed. The molecule is expected to fragment at the C-N bonds of the thiourea core, leading to characteristic daughter ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| Molecular Ion | [C₁₂H₁₆N₂S]⁺ | 220 |

| Phenyl Isothiocyanate Cation | [C₆H₅NCS]⁺ | 135 |

| Phenylium Ion | [C₆H₅]⁺ | 77 |

| Cyclopentylaminium Ion | [C₅H₉NH₂]⁺ | 85 |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. google.comnih.govbioscience.fi While the specific crystal structure of this compound is not widely published, analysis of closely related compounds provides significant insight into its expected solid-state structure. nih.gov

The thiourea backbone (N-C(S)-N) is a critical structural element. In related structures, the molecule often adopts a non-planar conformation. A key parameter is the dihedral angle between the plane of the phenyl ring and the mean plane of the thiourea unit. In a closely related molecule, this angle was found to be 78.22 (8)°, indicating a significant twist between these two groups. nih.gov

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. The most significant of these is the hydrogen bond between the N-H proton of one molecule and the sulfur atom of the thiocarbonyl group of a neighboring molecule (N-H···S).

In crystal structures of analogous thiourea derivatives, these N-H···S hydrogen bonds are frequently observed to link molecules into centrosymmetric inversion dimers, forming a characteristic R²₂(8) ring motif. nih.govscience.gov These dimers can then be further linked into more extended chains or sheets through weaker interactions, such as C-H···S contacts. researchgate.netresearchgate.net

Table 4: Typical Hydrogen Bond Parameters in Phenylthiourea Derivatives

| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|

Note: Data derived from crystallographic studies of similar thiourea compounds. D = Donor atom (N), A = Acceptor atom (S). nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-3-phenylthiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of cyclopentylamine to phenyl isothiocyanate. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Purification often involves column chromatography or recrystallization. Yield optimization requires monitoring by TLC or HPLC to minimize side products like disubstituted thioureas. Characterization via H/C NMR and FT-IR confirms the thiourea moiety (C=S stretch ~1250–1350 cm) .

Q. How can spectroscopic techniques (NMR, IR, Raman) be used to validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR identifies NH protons (δ 8–10 ppm) and cyclopentyl/phenyl group environments. C NMR confirms thiourea carbonyl (C=S, δ ~170–180 ppm) .

- Vibrational Spectroscopy : IR/Raman spectra detect C=S stretching (~1250 cm) and N-H bending modes. Discrepancies in peak positions may indicate hydrogen bonding or conformational changes .

- Cross-validation with XRD (if crystallized) resolves ambiguities in planar vs. non-planar thiourea geometry .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

- Caution : Lack of toxicity data (e.g., LD) requires parallel cytotoxicity testing on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) resolve contradictions in experimental data, such as unexpected bioactivity or spectral anomalies?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at B3LYP/6-311++G(d,p) level to predict vibrational frequencies, NMR chemical shifts, and electrostatic potential surfaces. Compare with experimental IR/Raman/NMR to identify conformational isomers or solvent effects .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking with kinases) to rationalize bioactivity discrepancies. Use software like AutoDock Vina with force fields (AMBER/CHARMM) .

- Data Reconciliation : Cross-validate computational predictions with XRD-derived bond lengths/angles .

Q. What crystallographic strategies are optimal for resolving the solid-state structure of this compound, especially with poor crystal quality?

- Methodological Answer :

- Crystallization : Screen solvents (e.g., EtOH/water, DMSO/ether) and use vapor diffusion. Additives like NHPF may enhance crystal packing.

- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. SHELXT (intrinsic phasing) or SHELXD (dual-space methods) can solve structures with partial data .

- Refinement : SHELXL for anisotropic displacement parameters. Address disorder in cyclopentyl groups using PART/SUMP instructions .

Q. How do substituent effects (e.g., electron-withdrawing/-donating groups on the phenyl ring) modulate the compound’s reactivity and bioactivity?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., -NO, -OCH) via precursor aryl isothiocyanates. Track Hammett σ values to correlate electronic effects with reaction rates .

- Bioactivity Trends : Compare IC values across derivatives. QSAR models (e.g., CoMFA) can identify substituent contributions to potency .

- Spectroscopic Correlations : Monitor C=S bond elongation (via XRD) or NH proton downfield shifts (NMR) to assess electronic perturbations .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s biological activity, such as inconsistent IC values across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification : Characterize batches via HPLC (>95% purity) to exclude impurities as activity modifiers .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Replicate key experiments in independent labs .

Methodological Tools and Software

Q. Which software packages are recommended for analyzing the compound’s non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystallographic studies?

- Methodological Answer :

- PLATON : Analyze Hirshfeld surfaces and fingerprint plots to quantify intermolecular interactions.

- Mercury (CCDC) : Visualize π-π stacking distances (<3.8 Å) and hydrogen-bond networks (N-H···S=C).

- SHELXTL : Generate ORTEP diagrams with thermal ellipsoids to highlight disorder or anisotropic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.